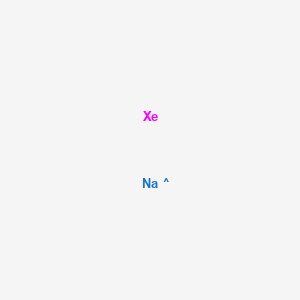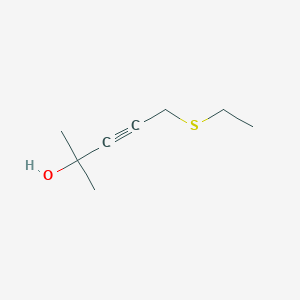![molecular formula C16H26N2O3S B14713567 N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide CAS No. 21140-77-2](/img/structure/B14713567.png)
N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a diethylaminoethyl group and a propan-2-ylsulfonyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate sulfonyl chloride under basic conditions to form the sulfonylbenzamide intermediate.
Introduction of the Diethylaminoethyl Group: The intermediate is then reacted with 2-chloro-N,N-diethylethylamine in the presence of a base such as triethylamine to introduce the diethylaminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different nucleophilic groups replacing the diethylaminoethyl group.
Applications De Recherche Scientifique
N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with biological receptors, while the sulfonyl group can participate in various biochemical reactions. These interactions can lead to modulation of enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(diethylamino)ethyl]benzamide: Similar structure but lacks the sulfonyl group.
4-amino-N-[2-(diethylamino)ethyl]benzamide: Contains an amino group instead of the sulfonyl group.
N-[2-(diethylamino)ethyl]-4-methylsulfonylbenzamide: Similar structure with a methylsulfonyl group instead of the propan-2-ylsulfonyl group.
Uniqueness
N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide is unique due to the presence of both the diethylaminoethyl and propan-2-ylsulfonyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
21140-77-2 |
|---|---|
Formule moléculaire |
C16H26N2O3S |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C16H26N2O3S/c1-5-18(6-2)12-11-17-16(19)14-7-9-15(10-8-14)22(20,21)13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,17,19) |
Clé InChI |
SSQJVLWYFZVKPZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)





silane](/img/structure/B14713525.png)

![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)



